molecular formula C10H12N2O2 B3013477 3,6-Dihydro-2H-pyridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone CAS No. 2319805-15-5

3,6-Dihydro-2H-pyridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone

Cat. No. B3013477
CAS RN: 2319805-15-5
M. Wt: 192.218
InChI Key: DKQSERDJQDKFSG-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone, also known as JNJ-42153605, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been synthesized using various methods.

Future Directions

: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : Image source: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : Synthesis of [ (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl] (2-hydroxyphenyl)methanone. (2021). Russian Journal of Organic Chemistry, 57(2), 315–316. Link : Synthesis of new pyrimidine-containing compounds: 5-(2-(alkylamino)-1,3-oxazol-4-yl)-

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-8-7-9(11-14-8)10(13)12-5-3-2-4-6-12/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQSERDJQDKFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,2-oxazole-3-carbonyl)-1,2,3,6-tetrahydropyridine

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